molecular formula C14H15N3O4S B4184654 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide

5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide

Cat. No. B4184654
M. Wt: 321.35 g/mol
InChI Key: PAAOKARRTDMRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent. This compound has gained attention due to its ability to inhibit the activity of the oncogenic protein MDM2, which is overexpressed in many types of cancer.

Mechanism of Action

5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide inhibits the activity of MDM2, which is a negative regulator of the tumor suppressor protein p53. MDM2 binds to p53 and inhibits its activity, leading to the suppression of p53-mediated apoptosis and cell cycle arrest. By inhibiting MDM2, 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide leads to the activation of p53 and the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells that overexpress MDM2. In addition, 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide has been shown to activate the p53 pathway and induce the expression of downstream target genes involved in apoptosis and cell cycle regulation. 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide is its specificity for MDM2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and toxicity of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide have not been fully characterized, which may limit its clinical development.

Future Directions

There are several future directions for the development of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide as a potential anticancer agent. One direction is the optimization of the chemical structure of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide to improve its pharmacokinetic properties and reduce its toxicity. Another direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide in cancer patients.

Scientific Research Applications

5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anticancer activity. In vitro studies have shown that 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide inhibits the growth of cancer cells that overexpress MDM2, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the ability of 5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide to inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

5-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9-8-11(16-21-9)12(18)15-13-10(2-7-22-13)14(19)17-3-5-20-6-4-17/h2,7-8H,3-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAOKARRTDMRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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